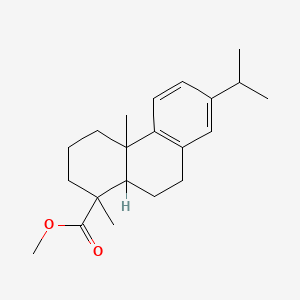

Methyl abieta-8,11,13-trien-18-oate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl abieta-8,11,13-trien-18-oate is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Antitumor Activity

Methyl abieta-8,11,13-trien-18-oate has been investigated for its potential antitumor properties. In a study examining its effects on breast cancer cell lines (SUM149, MDA-MB231, T47D, and MCF07), the compound demonstrated significant inhibition of cell proliferation and induced cell death with IC50 values ranging from 1.3 to 18.7 μM . This suggests its potential as a lead compound for developing new anticancer agents.

2. Anti-inflammatory Effects

Research indicates that methyl dehydroabietate exhibits anti-inflammatory properties. It has been shown to inhibit inflammatory pathways in cellular models, making it a candidate for further exploration in treating inflammatory diseases .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. Its effectiveness in inhibiting bacterial growth highlights its potential use in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

this compound is utilized in synthesizing new polymeric materials due to its ability to act as a plasticizer and modifier. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

2. Coatings and Adhesives

The compound's unique properties make it suitable for developing high-performance coatings and adhesives. Its hydrophobic nature contributes to water resistance in coatings designed for outdoor applications.

Environmental Applications

1. Biodegradation Studies

Studies have explored the biodegradability of this compound in environmental contexts. Its breakdown products have been analyzed for their ecological impact, which is crucial for assessing the environmental safety of using this compound in various applications .

Case Studies

化学反応の分析

Intramolecular Cyclizations

Functionalization of the isopropyl group has been achieved through cyclization reactions:

-

Lead Tetraacetate-Mediated Cyclization : The 12-carboxy derivative of methyl abieta-8,11,13-trien-18-oate undergoes intramolecular cyclization with lead tetraacetate, forming a six-membered lactone ring .

-

Thermolysis of Diazomethyl Ketone : Heating the diazomethyl ketone derivative at 100°C induces cyclization, yielding a tricyclic product with a fused γ-lactam structure .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| 12-Carboxy derivative + Pb(OAc)₄ | CHCl₃, reflux, 2 h | 13-Hydroxypodocarpa-8,11,13-trien-18-oate | 45% |

| Diazomethyl ketone thermolysis | Toluene, 100°C, 4 h | Tricyclic γ-lactam derivative | 62% |

Nitration and Aromatic Substitution

Nitration of methyl 12-acetylabieta-8,11,13-trien-18-oate produces two major products:

-

Nitrodeacylation : Replacement of the acetyl group with a nitro group at C-12 .

-

Nitrodealkylation : Nitration at C-13 with concomitant loss of the isopropyl group .

| Substrate | Nitration Conditions | Product | Yield |

|---|---|---|---|

| 12-Acetyl derivative | HNO₃, AcOH, 0°C, 1 h | 12-Nitroabieta-8,11,13-trien-18-oate | 38% |

| 12-Acetyl derivative | HNO₃, H₂SO₄, 25°C, 2 h | 13-Nitroabieta-8,11,13-trien-18-oate | 22% |

Birch Reduction and Enone Formation

Birch reduction of the methyl ether of 13-hydroxypodocarpa-8,11,13-trien-18-oate (derived from the nitro ketone intermediate) generates an enone system :

-

Conditions : Li/NH₃, THF, −78°C.

-

Product : Podocarpa-8,11-dien-13-one-18-oate, a conjugated enone used in further synthetic applications .

Grignard Reactions and Oxidation

This compound derivatives undergo nucleophilic additions:

-

Phenylmagnesium Bromide Addition : Reaction with phenyl Grignard reagent at C-3, followed by oxidation with selenium dioxide, yields α,β-unsaturated ketones .

-

Jones Oxidation : Converts secondary alcohols to ketones, critical for synthesizing abietane diterpenoids .

Sulfamoylation and Electrophilic Substitution

Electrophilic sulfamoylation at C-12 has been demonstrated for ethyl analogs, suggesting similar reactivity for the methyl ester :

Catalytic Dehydration and Dimerization

While not directly reported for this compound, Bi(OTf)₃·xH₂O-catalyzed reactions of tertiary alcohols suggest potential pathways :

-

Dehydration : Forms alkenes in nonpolar solvents (e.g., 1,4-dioxane).

-

Dimerization : Occurs in polar solvents (e.g., nitromethane) via carbocation intermediates .

Microbial Degradation

Early studies indicate Pseudomonas species degrade the ester via oxidative cleavage of the abietane skeleton, yielding smaller aromatic metabolites .

特性

CAS番号 |

7151-00-0 |

|---|---|

分子式 |

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC名 |

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3 |

InChIキー |

PGZCJOPTDHWYES-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。